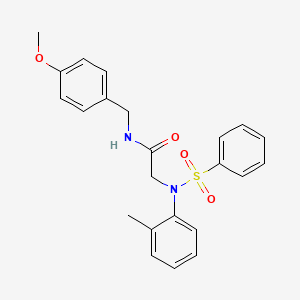
N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMBS is a small molecule inhibitor that targets the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in various physiological processes, including cell differentiation, apoptosis, and metabolism.
Mecanismo De Acción
EMBS exerts its inhibitory effect on N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide by EMBS leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the Akt pathway, which is involved in cell survival and metabolism.
Biochemical and Physiological Effects
EMBS has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. EMBS has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, EMBS has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative disorders. Furthermore, EMBS has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBS has several advantages as a research tool, including its specificity and potency as a N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide inhibitor. EMBS has been shown to have a higher specificity for N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide compared to other inhibitors, such as lithium and SB415286. Additionally, EMBS has been reported to have a higher potency for N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide inhibition compared to other inhibitors, such as BIO and CHIR99021. However, EMBS has several limitations, including its solubility and stability. EMBS has low solubility in aqueous solutions, which limits its use in cell culture experiments. Additionally, EMBS is unstable under acidic conditions, which can affect its potency and specificity.
Direcciones Futuras
EMBS has several potential future directions in scientific research, including its application in drug discovery and development. EMBS has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Further studies are needed to investigate the efficacy and safety of EMBS in preclinical and clinical trials. Additionally, EMBS can be used as a research tool to study the role of N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological processes. Further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the inhibitory effect of EMBS on N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
EMBS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Several studies have reported the inhibitory effect of EMBS on N~2~-(2-ethoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, which is known to be involved in the pathogenesis of these diseases. For instance, EMBS has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, EMBS has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, EMBS has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-18-12-8-7-11-17(18)21(26(3,23)24)14-19(22)20-13-16-10-6-5-9-15(16)2/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRLOUCSXHNPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676746.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3676767.png)
![3-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3676771.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B3676778.png)
![N-benzyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B3676798.png)
![N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676801.png)
![4-ethoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676806.png)
![3-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3676815.png)
![4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycyl]amino}benzamide](/img/structure/B3676826.png)
![2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3676831.png)
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3676841.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676845.png)